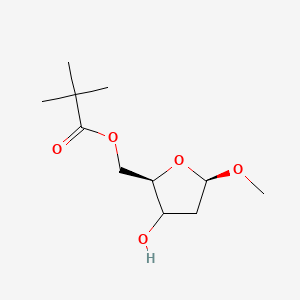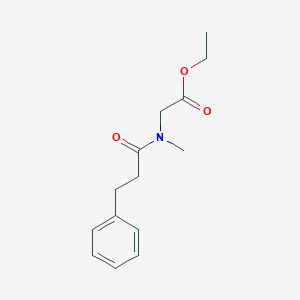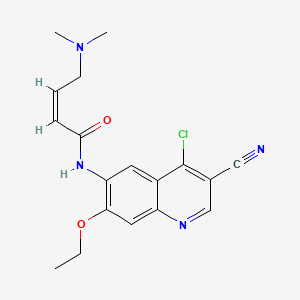![molecular formula C22H15NO5S B13857412 3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;methylimino(sulfanylidene)methane is a complex organic compound known for its unique structural properties and diverse applications. This compound is often referred to in scientific literature due to its significant role in various fields, including chemistry, biology, and medicine. It is commonly used as a fluorescent tracer and has applications in dye lasers, forensics, and medical diagnostics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves multiple steps, starting with the preparation of the benzofuran and xanthene moieties. The reaction typically involves the condensation of resorcinol with phthalic anhydride under acidic conditions to form fluorescein. This intermediate is then further reacted with thiourea to introduce the methylimino(sulfanylidene) group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include halogenated derivatives, nitro compounds, and various substituted fluoresceins. These derivatives have enhanced fluorescence properties and are used in specialized applications .
Aplicaciones Científicas De Investigación
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell labeling and tracking.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in dye lasers and as a tracer in environmental studies
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, it absorbs energy and re-emits it at a different wavelength, making it useful for imaging and detection purposes. The molecular targets include cellular components such as proteins and nucleic acids, which can be labeled and visualized using this compound .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: A closely related compound with similar fluorescent properties.
Eosin B: Another xanthene dye with applications in biological staining.
Rhodamine B: A fluorescent dye used in various imaging techniques
Uniqueness
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its specific structural configuration, which imparts distinct fluorescence characteristics. Its ability to form stable complexes with various biomolecules makes it particularly valuable in scientific research and medical diagnostics .
Propiedades
Fórmula molecular |
C22H15NO5S |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane |
InChI |
InChI=1S/C20H12O5.C2H3NS/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-3-2-4/h1-10,21-22H;1H3 |
Clave InChI |
QRQQVJDEAPQYJW-UHFFFAOYSA-N |
SMILES canónico |
CN=C=S.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


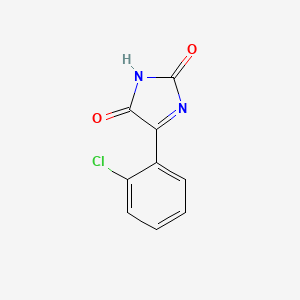

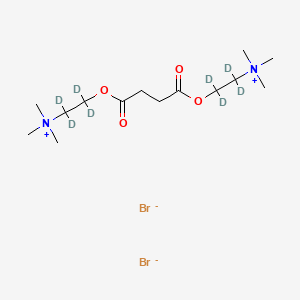
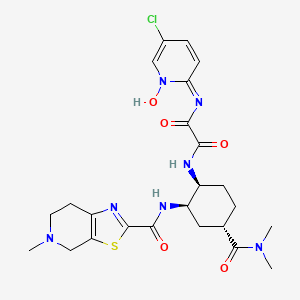
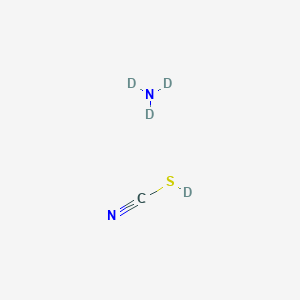
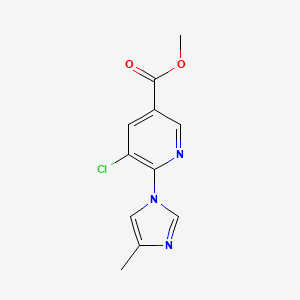
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
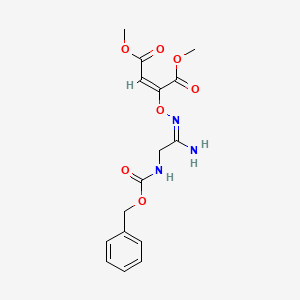
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
